Flavanoni
Flavanones are a class of polyphenolic compounds derived from the flavan-4-one skeleton, which belong to the larger family of flavonoids. These natural products are widely found in citrus fruits such as oranges, lemons, and grapefruits, as well as other plants like parsley and chrysanthemums. Flavanones exhibit a range of biological activities including antioxidant, anti-inflammatory, and potential antimicrobial properties. Their structure typically consists of two aromatic rings (A and B) connected by a three-carbon unit, forming the characteristic C3-keto group that distinguishes them from other flavonoids like flavan-3-ols.
In addition to their natural sources, synthetic flavanones are also utilized in various applications including pharmaceuticals, food additives, and cosmetics. In the pharmaceutical industry, they have been explored for potential therapeutic uses due to their bioactive properties. For instance, hesperetin and naringenin, common dietary flavanones, have shown promise in studies related to cardiovascular health and diabetes management.
When used as a food additive or cosmetic ingredient, flavanones can contribute to improved skin health and provide natural colorants. However, it is important to note that further research is needed to fully understand the long-term effects of consuming or applying these compounds externally.

Struttura | Nome chimico | CAS | MF |
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2,3-Dihydrohinokiflavone | 34292-87-0 | C30H20O10 |
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Farrerol | 24211-30-1 | C17H16O5 |
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rac-Pinocembrin | 68745-38-0 | C22H16O5 |
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2'-Hydroxyflavanone | 17348-76-4 | C15H12O3 |
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(R)-2,3-Dihydro-2-phenyl-4H-1-benzopyran-4-one | 27439-12-9 | C15H12O2 |
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(2R,3R)-5,7-dihydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-3-yl] propanoate | 126394-70-5 | C18H16O6 |
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4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-(4-hydroxyphenyl-2,3,5,6-d4)-, (2S)- | 1192260-78-8 | C15H12O5 |
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(-)-Butin | 492-14-8 | C15H12O5 |
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